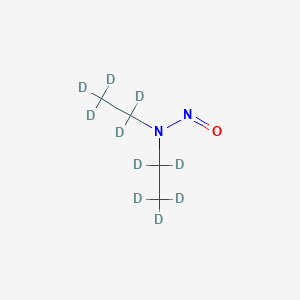

N-亚硝基二乙胺 D10

描述

N-Nitrosodiethylamine-d10, also known as N-Nitroso-diethylamine D10, is a deuterium-labeled version of N-Nitrosodiethylamine . It is a potent hepatocarcinogenic dialkylnitrosoamine . It is mainly present in tobacco smoke, water, cheddar cheese, cured, fried meals, and many alcoholic beverages .

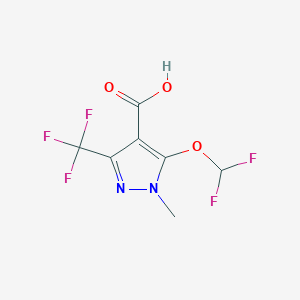

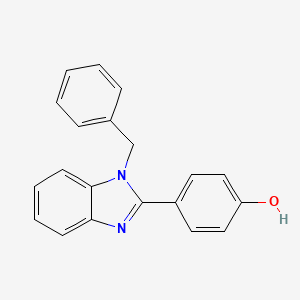

Molecular Structure Analysis

The molecular formula of N-Nitroso-diethylamine D10 is C4 2H10 N2 O . The molecular weight is 112.20 .Physical and Chemical Properties Analysis

N-Nitrosodiethylamine D10 is a clear yellow oil that is soluble in water, lipids, and other organic solvents . It has an amine or aromatic odor .科学研究应用

水处理研究

- NDEA 在水处理领域中作为消毒副产物 (DBP) 进行了研究。由于其高致癌性,研究重点在于识别和控制饮用水供应中的亚硝胺。研究表明,NDEA 等化合物存在于水处理厂的原水和成品水样品中,这凸显了需要有效的净水方法来控制其存在 (Wang 等人,2011).

环境健康与安全

- NDEA 已在各种消费品中被发现,例如儿童安抚奶嘴和奶瓶奶嘴,研究重点在于评估这些产品构成的潜在健康风险。NDEA 和其他亚硝胺在这些产品中的存在引发了对接触致癌化合物的担忧 (Castegnaro 等人,1987).

癌症研究

- NDEA 作为致癌剂的作用已被广泛研究。例如,它已被用于诱导实验动物肿瘤,作为研究癌症机制和潜在治疗方法的一种方法。暴露于 NDEA 的双壳类软体动物中出现肿瘤为亚硝胺的致癌作用提供了见解 (Khudoley & Syrenko, 1978).

化学反应研究

- NDEA 的化学性质和反应一直是研究的主题。例如,已经对一氧化氮对仲胺进行亚硝化形成可以氧化为 NDEA 的稳定络合物进行了研究。这些研究有助于理解导致亚硝胺形成的化学途径 (Hansen 等人,1982).

毒理学和诱变研究

- 使用各种生物系统对 NDEA 等化合物的遗传毒性活性进行了研究。这些研究对于了解 NDEA 和相关化合物的诱变潜力至关重要 (Alvarez-Moya 等人,2001).

分析化学

- NDEA 在分析化学中也很重要,在分析化学中,它用于开发和改进在各种环境中检测亚硝胺的方法。这包括量化水和废水处理中 NDMA 前体的的方法,这对于评估与水污染相关致癌风险至关重要 (Mitch 等人,2003).

作用机制

Target of Action

N-Nitrosodiethylamine-d10, also known as N-Nitroso-diethylamine D10, primarily targets the DNA in cells . It is a potent carcinogen and mutagen, notorious for its ability to induce a wide array of oncogenic mutations .

Mode of Action

The compound interacts with its targets through a process called alkylation . Alkylation involves the transfer of an alkyl group from the N-Nitrosodiethylamine-d10 molecule to the guanine bases in DNA, leading to the formation of DNA adducts .

Biochemical Pathways

The metabolic pathway of N-Nitrosodiethylamine-d10 in organisms mirrors that observed in human liver microsomes . Its biotransformation is initiated through a cytochrome P450-dependent α-hydroxylation . This metabolic activation is necessary for the compound to exhibit its genotoxic properties .

Pharmacokinetics

It is known that the compound requires metabolic activation to manifest its genotoxic properties . This activation is predominantly carried out by cytochrome P450 enzymes .

Result of Action

The primary result of N-Nitrosodiethylamine-d10’s action is the induction of DNA damage, which can lead to mutations and cancer . Specifically, the compound has been associated with liver carcinogenesis . It triggers a large array of oncogenic mutations after a single injection, leading to clonal expansion of initiated hepatocytes within a proliferative environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Nitrosodiethylamine-d10. For instance, the compound’s carcinogenic effects can be influenced by factors such as diet, genetic background, hormones, and the general environment . .

安全和危害

N-Nitrosodiethylamine D10 is toxic if swallowed . It may cause cancer and is harmful to aquatic life with long-lasting effects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

属性

IUPAC Name |

N,N-bis(1,1,2,2,2-pentadeuterioethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQDOYYEUMPFS-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])[2H])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

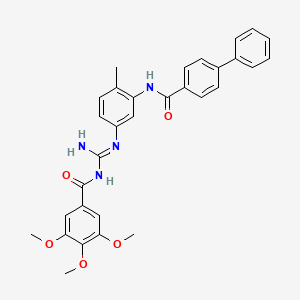

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

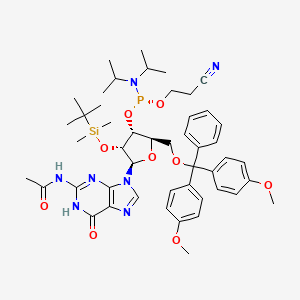

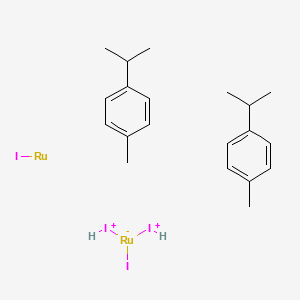

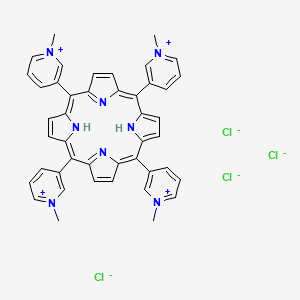

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)

![3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B1436794.png)

![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)

![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)